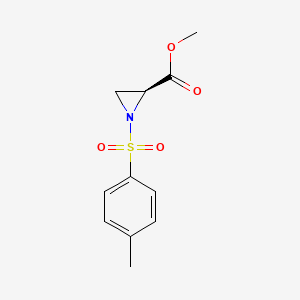

(S)-Methyl 1-tosylaziridine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-1-(4-methylphenyl)sulfonylaziridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-8-3-5-9(6-4-8)17(14,15)12-7-10(12)11(13)16-2/h3-6,10H,7H2,1-2H3/t10-,12?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHSPJDUTHOVFO-NUHJPDEHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S Methyl 1 Tosylaziridine 2 Carboxylate

Enantioselective Synthesis Approaches

Enantioselective synthesis is crucial for producing (S)-Methyl 1-tosylaziridine-2-carboxylate in its optically pure form. This is primarily achieved by starting with materials that are already chiral or by employing asymmetric reactions that favor the formation of one enantiomer over the other.

From Chiral Precursors

A direct and common method for synthesizing chiral N-tosyl aziridines involves the use of naturally occurring or readily available chiral precursors, such as amino acids and their derivatives, 1,2-amino alcohols. clockss.orgnih.gov This approach leverages the inherent stereochemistry of the starting material to establish the desired configuration in the final aziridine (B145994) product.

One prevalent strategy begins with an (S)-amino acid, such as (S)-serine. The amino acid is first N-tosylated, and the carboxylic acid is converted to its methyl ester. The resulting compound, N-tosyl-(S)-serine methyl ester, possesses the necessary stereocenter. The hydroxyl group is then converted into a good leaving group, typically by another tosylation, which facilitates an intramolecular nucleophilic substitution by the tosyl-protected nitrogen to close the three-membered ring. This cyclization occurs with inversion of configuration at the carbon bearing the hydroxyl group, but since the precursor is derived from serine, the stereochemistry at the C2 position of the aziridine is controlled.

A more streamlined, one-pot procedure has been developed, starting from chiral 2-amino alcohols. nih.gov This method involves the direct transformation of the amino alcohol to the N-tosyl aziridine without isolating intermediates. The amino alcohol is treated with an excess of tosyl chloride in the presence of a suitable base. nih.gov The reaction proceeds through N-tosylation followed by O-tosylation and a subsequent in-situ ring closure via 1,3-elimination. nih.gov The choice of base and solvent is critical and depends on the steric hindrance of the amino alcohol substrate. nih.gov For instance, higher substituted amino alcohols often provide better yields with potassium carbonate in acetonitrile (B52724). nih.gov

Activated N-tosyl-aziridine carboxylates can also be prepared from N-tosyl-(S)-serinate using p-toluenesulfonyl chloride (TsCl) and potassium carbonate (K2CO3) under phase-transfer catalyst conditions. clockss.org

Asymmetric Aziridination Reactions

Asymmetric aziridination reactions create the chiral aziridine ring from achiral starting materials through the use of chiral catalysts or auxiliaries. These methods are highly valuable as they can offer excellent control over the stereochemical outcome.

One notable method is the asymmetric imine aziridination mediated by chiral sulfur ylides. irb.hr In this approach, an imine derived from methyl glyoxylate (B1226380) is reacted with a chiral sulfonium (B1226848) salt in the presence of a base to generate a sulfur ylide. irb.hr This ylide then attacks the imine to form a betaine (B1666868) intermediate, which subsequently cyclizes to yield the aziridine. The stereoselectivity of this reaction is influenced by the chiral scaffold of the sulfonium salt, the protecting group on the imine nitrogen, and the reaction conditions. irb.hr This method often produces aziridines with high enantiomeric purity (>95%). irb.hr

Another powerful technique is the catalytic asymmetric aziridination involving a three-component coupling of an aldehyde, an amine, and a diazoacetate. acs.org This reaction can be catalyzed by a BOROX catalyst, which facilitates the formation of aziridine-2-carboxylates with high enantioselectivity (often ≥96% ee) and diastereoselectivity. acs.org The reaction is believed to proceed through the catalytic generation of a reactive ylide from the diazoacetate, which then engages with the imine formed in situ from the aldehyde and amine.

The imino Corey-Chaykovsky reaction represents another catalytic and asymmetric route. Using organocatalysts such as (thiolan-2-yl)diarylmethanol benzyl (B1604629) ether, this reaction between an imine and benzyl bromide can produce aziridines with excellent enantioselectivity (95–98% ee). rsc.org

Furthermore, the aza-Darzens reaction, involving the reaction of lithium α-bromo enolates with enantiopure sulfinimines (N-sulfinyl imines), provides a highly diastereoselective method for the asymmetric synthesis of aziridine-2-carboxylates. nih.gov

Diastereoselective Synthesis Routes

Diastereoselective methods are employed when the starting materials contain one or more stereocenters, and the reaction creates a new stereocenter in a controlled manner relative to the existing ones.

The Gabriel-Cromwell reaction is a classic method that can be adapted for diastereoselective synthesis. For instance, reacting a dibromopropanoate with a chiral amine, such as (R)- or (S)-1-phenylethylamine, results in a mixture of diastereomeric N-(1-phenylethyl)aziridine-2-carboxylates. nih.gov While the initial reaction produces a mixture, the diastereomers can often be separated by chromatography, allowing for the isolation of the desired stereoisomer. nih.gov

The previously mentioned aza-Darzens reaction of lithium enolates with chiral N-sulfinyl imines is a prime example of a highly diastereoselective route to aziridine-2-carboxylates. nih.gov Similarly, the three-component aziridination using BOROX catalysts typically shows very high diastereoselectivity, favoring the formation of the cis-aziridine isomer with ratios of ≥50:1. acs.org

Optimization of Synthetic Protocols

The efficiency of synthesizing this compound is highly dependent on the catalyst systems and reaction conditions employed. Researchers have invested considerable effort in optimizing these parameters to maximize yields and selectivity.

Catalyst Systems in Aziridine Formation

A range of catalysts are effective in promoting aziridine formation. In the context of converting 1,2-amino alcohols to N-tosyl aziridines, while not a catalyst in the traditional sense, the choice of base is critical. Inorganic bases like potassium carbonate (K2CO3) and potassium hydroxide (B78521) (KOH) are commonly used. nih.gov For more complex asymmetric aziridinations, chiral Lewis acids and organocatalysts are indispensable.

BOROX Catalysts : These chiral boron-based Lewis acids are highly effective in the three-component synthesis of aziridines, ensuring high enantio- and diastereocontrol. acs.org

Chiral Guanidinium Salts : Used in phase-transfer catalysis, these salts can induce high diastereo- and enantioselectivity in aziridination reactions involving aldehydes. clockss.org

Chiral Sulfides : Employed as organocatalysts in the imino Corey-Chaykovsky reaction, these compounds facilitate the asymmetric transfer of a methylene (B1212753) group to an imine. rsc.org

Metal Catalysts : Copper hydride complexes have been utilized for the kinetic resolution of racemic 2H-azirines to produce enantioenriched N-H aziridine-2-carboxylates. chemrxiv.org Gold(I) catalysts have also been shown to be effective Lewis acids in reactions involving aziridines. researchgate.net

Reaction Conditions and Yield Enhancement

Optimizing reaction conditions such as solvent, temperature, and reagent stoichiometry is key to enhancing the yield and purity of the final product.

In the one-pot synthesis from amino alcohols, the solvent system plays a crucial role. For less hindered amino alcohols, a biphasic system of water and dichloromethane (B109758) with KOH as the base provides high yields. nih.gov For more sterically hindered substrates, anhydrous acetonitrile with K2CO3 is superior, leading to a cleaner reaction and higher yields. nih.govresearchgate.net

The table below summarizes the findings from a study on the direct synthesis of (S)-N-tosyl aziridines from (S)-amino alcohols, highlighting the impact of different reaction conditions. researchgate.net

| Entry | Substituent (R) | Method A Yield (%) | Method B Yield (%) |

|---|---|---|---|

| 1 | H | 46 | 74 |

| 2 | CH3 | 53 | 78 |

| 3 | C2H5 | 62 | 86 |

| 4 | (CH3)2CH | 75 | 70 |

| 5 | CH3CH2CH2 | 82 | 73 |

| 6 | (CH3)2CHCH2 | 76 | 52 |

Method A: K2CO3 in acetonitrile. Method B: KOH in water/CH2Cl2. researchgate.net

These optimized protocols often use simple inorganic bases and environmentally benign solvents, producing only inorganic salts as byproducts, which simplifies purification. nih.gov The resulting pure aziridines are typically stable for months when stored at low temperatures (e.g., –30 °C). researchgate.net

Multigram Scale Synthesis Considerations

The synthesis of this compound on a multigram scale necessitates careful consideration of reaction conditions to ensure safety, efficiency, and product purity. The most common and scalable approach commences with the readily available and chiral L-serine methyl ester hydrochloride. This starting material is typically prepared by the esterification of L-serine with methanol (B129727) and thionyl chloride. A patented method for this initial step involves adding L-serine to methanol, cooling the mixture to 0-10 °C, and then slowly adding thionyl chloride. After the addition, the reaction is heated to 35-40 °C for 24-48 hours. This process is advantageous for larger scales as it avoids recrystallization, thus shortening the production cycle and improving yield.

The subsequent conversion of L-serine methyl ester to this compound can be achieved through a one-pot procedure involving N-tosylation followed by in-situ cyclization. Two primary methods, adaptable for multigram synthesis, have been described for the transformation of (S)-amino alcohols to the corresponding (S)-N-tosyl aziridines. nih.gov

Method A employs potassium carbonate as the base in acetonitrile. For a multigram scale synthesis, this would involve the portionwise addition of tosyl chloride to a stirred mixture of L-serine methyl ester and potassium carbonate in acetonitrile at room temperature. The reaction is typically stirred for several hours. A key consideration for scaling up this method is the efficient stirring of the heterogeneous mixture and the management of any potential exotherm during the addition of tosyl chloride. After the reaction is complete, the inorganic salts are filtered off, and the solvent is evaporated.

Method B utilizes potassium hydroxide in a biphasic water/dichloromethane system. In a multigram preparation, tosyl chloride would be added portionwise to a vigorously stirred mixture of L-serine methyl ester, potassium hydroxide, water, and dichloromethane. This method is often faster than Method A. For a successful scale-up, maintaining vigorous agitation is crucial to ensure efficient phase transfer and reaction. The workup involves separating the organic layer, washing with water, and evaporating the solvent.

For both methods, the purification of the final product on a multigram scale may require techniques beyond simple solvent evaporation. While crystallization is a preferred method for purification on a large scale due to its cost-effectiveness and efficiency, this compound is often an oil or a low-melting solid. Therefore, column chromatography might still be necessary to achieve high purity. However, on a larger scale, this can be resource-intensive. Distillation under reduced pressure (Kugelrohr) has been reported for the purification of similar aziridine-2-carboxylates and could be a viable option. ru.nl

A critical aspect of scaling up the synthesis is the stability of the product. N-tosyl aziridines, particularly those that are not highly substituted, can be prone to polymerization upon standing at room temperature. researchgate.net Therefore, it is advisable to store the purified this compound at low temperatures (-20 °C or below) to ensure its stability over time.

Below are tables summarizing the key parameters for the multigram synthesis based on the discussed methodologies.

| Parameter | Method A | Method B |

| Starting Material | L-Serine methyl ester | L-Serine methyl ester |

| Reagents | Tosyl chloride, Potassium carbonate | Tosyl chloride, Potassium hydroxide |

| Solvent | Acetonitrile | Water/Dichloromethane |

| Reaction Time | ~6 hours | ~30 minutes |

| Workup | Filtration, Solvent evaporation | Phase separation, Washing, Solvent evaporation |

| Purification | Column chromatography, Crystallization (if applicable) | Column chromatography, Kugelrohr distillation |

Table 1: Comparison of Synthetic Methodologies for Multigram Scale Synthesis.

| Challenge | Mitigation Strategy |

| Exothermicity | Slow, portionwise addition of tosyl chloride; efficient cooling of the reaction vessel. |

| Heterogeneity (Method A) | High-torque overhead stirring to ensure efficient mixing. |

| Phase Transfer (Method B) | Vigorous mechanical stirring to maximize the interfacial area between the aqueous and organic phases. |

| Product Purification | Optimization of crystallization conditions; use of Kugelrohr distillation for non-crystalline products. |

| Product Stability | Storage at low temperatures (-20 °C or below) immediately after purification. |

Table 2: Potential Challenges and Mitigation Strategies in Multigram Scale Synthesis.

Reactivity and Mechanistic Studies of S Methyl 1 Tosylaziridine 2 Carboxylate

Nucleophilic Ring-Opening Reactions

The cornerstone of (S)-Methyl 1-tosylaziridine-2-carboxylate's utility lies in its susceptibility to nucleophilic ring-opening reactions. The efficiency and outcome of these reactions are highly dependent on the nucleophile, reaction conditions, and the substitution pattern of the aziridine (B145994). mdpi.com The electron-withdrawing tosyl group enhances the electrophilicity of the ring carbons, facilitating cleavage of the C-N bonds by a diverse range of nucleophiles. mdpi.com

Regioselectivity of Ring-Opening

Nucleophilic attack on the asymmetric this compound can occur at two distinct positions: the C2 carbon (α-carbon, bearing the carboxylate group) or the C3 carbon (β-carbon). The regioselectivity of this attack is a critical aspect of its reactivity.

Attack at C3 (Normal Opening): It is well-established that heteroatom nucleophiles, such as halides, alcohols, and amines, predominantly attack the less sterically hindered β-carbon (C3). clockss.org This regioselectivity leads to the formation of α-amino acid derivatives. Thiols are particularly effective and highly regioselective nucleophiles, attacking the less substituted carbon. nih.gov

Attack at C2 (Abnormal Opening): Carbon-based nucleophiles exhibit more varied and complex regioselectivity. clockss.org While some, like indoles, can attack the β-carbon, others can be directed to the more substituted α-carbon (C2), leading to β-amino acid derivatives. clockss.org This outcome is often influenced by the presence of Lewis acids or specific catalysts. For instance, the ring-opening of N-tosyl-2-benzylaziridine with halide ions showed a preferential attack at the less substituted carbon, demonstrating a reversal of typical regioselectivity for some substrates. ias.ac.in In the case of 2-methylaziridines, the ratio of normal (C3) to abnormal (C2) opening is highly dependent on the nucleophile's strength, with powerful carbanions favoring attack at the less hindered C3 position. researcher.life

Stereochemistry of Ring-Opening Products

The ring-opening of chiral aziridines like this compound typically proceeds with a high degree of stereochemical control. The reaction predominantly follows an SN2 mechanism, which results in the inversion of the stereochemical configuration at the carbon atom being attacked. ias.ac.iniitk.ac.in

When a chiral aziridine is used, this stereospecificity allows for the synthesis of enantioenriched products. rsc.orgiitk.ac.in For example, the gold(I)-catalyzed reaction of chiral 2-phenyl-N-tosylaziridine with indoles proceeds with complete stereocontrol, transferring the chirality of the aziridine to the tryptamine (B22526) product. rsc.org Similarly, Lewis acid-mediated ring-opening reactions with alcohols have been shown to produce non-racemic amino ethers with an inverted absolute configuration, providing strong evidence for the SN2 pathway. iitk.ac.in

Mechanistic Pathways of Nucleophilic Attack

The primary mechanistic route for the nucleophilic ring-opening of activated aziridines is the SN2 pathway. ias.ac.iniitk.ac.in In this process, the nucleophile directly attacks one of the electrophilic ring carbons from the backside, relative to the C-N bond. This attack occurs in a single, concerted step where the C-Nu bond is formed as the C-N bond is broken. The high ring strain is released in this step, providing a strong thermodynamic driving force for the reaction.

The role of the N-tosyl group is crucial; its electron-withdrawing nature polarizes the C-N bonds, making the ring carbons more susceptible to nucleophilic attack. In contrast, non-activated aziridines are significantly less reactive toward nucleophiles. mdpi.com The reaction can be further facilitated by Lewis acids, which coordinate to the nitrogen atom, increasing the ring's electrophilicity and promoting the SN2 attack. iitk.ac.iniitk.ac.in This coordination makes the nitrogen a better leaving group, thereby lowering the activation energy for the ring-opening.

Effect of Nucleophile Type on Reactivity

Heteroatom Nucleophiles: This category includes alcohols, amines, water, thiols, and halides. nih.goviitk.ac.inrsc.org They are generally effective for opening the aziridine ring and typically attack the less sterically hindered C3 position in a highly regioselective manner. clockss.org

Carbon Nucleophiles: This group includes organometallics (like organocuprates), enolates, and electron-rich aromatic systems like indoles. mdpi.comrsc.org Their reactivity is often more complex. For example, the reaction with dianions of carboxylic acids has been shown to produce γ-amino acids. mdpi.com The regioselectivity can be less predictable than with heteroatoms and is often controlled by the specific reagent and the use of additives like Lewis acids. clockss.org

| Nucleophile | Catalyst/Conditions | Major Site of Attack | Product Type | Reference |

|---|---|---|---|---|

| Alcohols (e.g., MeOH) | Lewis Acid (e.g., BF₃·OEt₂) | C2 (Aryl-substituted) | β-Amino Ether | iitk.ac.in |

| Indoles | [Au(JohnPhos)(NTf₂)] | C2 (Phenyl-substituted) | Tryptamine Derivative | rsc.org |

| Zinc Halides (ZnX₂) | None | C2 (Phenyl-substituted) | β-Haloamine | ias.ac.in |

| Thiophenol | CH₂Cl₂, rt | C3 (less substituted carbon) | β-Amino Thioether | nih.gov |

| [¹⁸F]Fluoride | Microwave, 100 °C | C2 (α-carbon) | α-[¹⁸F]fluoro-β-alanine | nih.gov |

Electrophilic Activation and Transformations

While this compound is inherently an electrophile, its reactivity can be significantly enhanced through "electrophilic activation." This term primarily refers to the use of Lewis acids to increase the electrophilic character of the aziridine ring carbons. iitk.ac.iniitk.ac.in Lewis acids coordinate to the basic sites of the molecule, typically the nitrogen atom of the tosyl group or the carbonyl oxygen, thereby withdrawing further electron density from the aziridine ring. iitk.ac.in

This activation lowers the energy barrier for nucleophilic attack, enabling reactions with weaker nucleophiles and, in many cases, controlling the regioselectivity of the ring-opening. ias.ac.inrsc.org A variety of Lewis acids have been employed for this purpose.

Boron Trifluoride Etherate (BF₃·OEt₂): Has been shown to mediate the ring-opening with various nucleophiles, sometimes altering the preferred site of attack towards the more substituted carbon. iitk.ac.in

Zinc(II) Halides: Used to promote highly regioselective ring-opening with halide ions. ias.ac.in

Cationic Gold(I) and Silver(I) Complexes: These soft Lewis acids have proven to be effective catalysts for activating aziridines towards attack by specific nucleophiles like indoles or thiols. rsc.orgacs.org

| Lewis Acid | Nucleophile | Effect | Reference |

|---|---|---|---|

| BF₃·OEt₂ | Carbonyl Compounds | Promotes regioselective SN2 ring-opening | iitk.ac.in |

| ZnCl₂, ZnBr₂, ZnI₂ | Halide ions (from the salt) | Catalyzes regioselective formation of β-haloamines | ias.ac.in |

| [Au(JohnPhos)(NTf₂)] | Indoles | Catalyzes regioselective C2 attack with high stereocontrol | rsc.org |

| [Ag(COD)₂]PF₆ | Thiols, Alcohols, Amines | Catalyzes ring-opening | acs.org |

| Aluminum-based (e.g., Et₂AlCl) | Carbon Nucleophiles | Effective for ring-opening of 3-arylaziridinecarboxylates | clockss.org |

Metal-Catalyzed Transformations

Beyond their role as Lewis acids, transition metals catalyze a range of unique transformations of this compound and related structures, often proceeding through distinct mechanistic pathways such as oxidative addition. acs.orgliu.edu These methods have enabled novel cross-coupling reactions that are otherwise difficult to achieve.

Palladium Catalysis: Palladium(0) complexes can engage in stereospecific ring-opening cross-coupling reactions. The proposed mechanism involves an SN2-type oxidative addition of the Pd(0) catalyst to one of the C-N bonds of the aziridine ring. acs.org This forms a C(sp³)–Pd intermediate, which can then undergo reaction with coupling partners like arylboronic acids. This methodology provides a powerful route to enantioenriched β²-aryl amino acids. acs.org Domino reactions, such as a one-pot ring-opening followed by intramolecular carboxamidation, have also been developed using palladium catalysis. acs.org

Gold Catalysis: Cationic gold(I) complexes are highly effective catalysts for the ring-opening of N-tosylaziridines with indole (B1671886) nucleophiles. rsc.org Gold catalysts have also been employed in ring-expansion reactions of propargylic aziridines, which proceed via a regioselective nucleophilic ring-opening followed by a gold-catalyzed ring-closing step. acs.orgnih.gov

Lewis Acid Catalysis in Ring-Opening

Lewis acids play a crucial role in activating the aziridine ring of N-sulfonylated aziridine-2-carboxylates towards nucleophilic attack. The coordination of a Lewis acid to the nitrogen or the carbonyl oxygen atom enhances the electrophilicity of the ring carbons, facilitating cleavage of the C-N bonds.

The presence of a suitable Lewis acid is often necessary for ring-opening reactions to proceed. bioorg.org For instance, the reaction of chiral aziridine-2-carboxylates with isocyanates to form imidazolidin-2-ones does not proceed without a Lewis acid. bioorg.org A plausible mechanism involves the regiospecific cleavage of the C(2)-N bond by a halide ion from the Lewis acid (e.g., MgBr₂) via an Sₙ2 process. This is followed by an intramolecular cyclization to yield the ring-expanded product with retention of configuration at the C-2 position. bioorg.org

Hard Lewis acids like boron trifluoride (BF₃) have been shown to influence the regioselectivity of ring-opening reactions. In the reaction of 2-methyl-N-tosylaziridine with indoles, an excess of boron trifluoride can direct the nucleophilic attack to the more hindered carbon atom of the aziridine ring. researchgate.net This effect is attributed to a strong interaction between the Lewis acid and both the aziridine and the nucleophile. researchgate.net

Table 1: Effect of Lewis Acids on the Ring-Opening of N-Tosylaziridines

| Lewis Acid | Nucleophile | Substrate | Regioselectivity | Yield (%) | Reference |

| MgBr₂ | Isocyanates | Chiral aziridine-2-carboxylate (B8329488) | C2-N bond cleavage | High | bioorg.org |

| BF₃·OEt₂ | Indole | 2-methyl-N-tosylaziridine | Predominantly C2 attack | Good | researchgate.net |

| Au(I) complexes | Indole | 2-methyl-N-tosylaziridine | Predominantly C3 attack | Excellent | researchgate.net |

Transition Metal Catalysis for Further Derivatization

Transition metal catalysis offers powerful methods for the derivatization of aziridines, including this compound. These catalysts can control the regioselectivity and stereoselectivity of ring-opening reactions, leading to a diverse array of functionalized products. mdpi.com

Palladium catalysts have been extensively used for this purpose. The oxidative addition of a Pd(0) complex to the N-tosylaziridine is a key step, presumed to occur in an Sₙ2 fashion to form an azapalladacyclobutane intermediate. mdpi.com This intermediate can then undergo various transformations. For example, palladium-catalyzed reactions of aziridine-2-carboxylates with arylboronic acids allow for highly regioselective and enantiospecific C-C bond formation. mdpi.com

Nickel catalysts have also been employed for the reductive carboxylation of aziridines to produce valuable β-amino acids. mdpi.com The choice of ligand is crucial for the success of these transformations. Furthermore, palladium-catalyzed ring expansion reactions of methyleneaziridines with carbon monoxide can furnish 3-methyleneazetidin-2-ones via N-C2 bond cleavage. nih.gov

The regioselectivity of the ring-opening can often be switched by selecting the appropriate catalyst and ligand combination. mdpi.com This highlights the versatility of transition metal catalysis in manipulating the reactivity of the aziridine ring for the synthesis of medicinally important amine compounds. mdpi.com

Organocatalytic Approaches to Aziridine Reactivity

Organocatalysis has emerged as a complementary strategy to metal-based catalysis for activating aziridines. These methods avoid the use of potentially toxic and expensive metals. For N-sulfonyl aziridines, organocatalytic approaches often involve the use of nucleophilic catalysts or Brønsted acids.

One notable application is the organocatalytic sequential ring-opening polymerization (ROP) of N-sulfonyl aziridines. researchgate.net In this process, an alcohol initiator, in the presence of tosyl isocyanate, can initiate the polymerization. The tosyl isocyanate reacts with the alcohol to form a tosylcarbamate anion, which then acts as the nucleophile to open the aziridine ring. researchgate.net Phosphazene bases such as t-Bu-P₂ or t-Bu-P₄ can be used as organocatalysts to facilitate this ROP, allowing for the synthesis of well-controlled polysulfonamides. researchgate.net While this example focuses on polymerization, the underlying principle of generating a nucleophilic species to initiate ring-opening can be applied to other transformations.

Computational Studies on Reactivity and Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the reactivity and mechanisms of reactions involving N-tosylaziridines. These studies help to elucidate transition states and reaction pathways, which can explain experimental observations such as regioselectivity.

In the context of transition metal catalysis, DFT calculations have been used to understand the mechanism of palladium-catalyzed cross-coupling of aziridines. mdpi.com Energy decomposition analysis of key transition states revealed that the interaction between the Pd(0) catalyst and the aziridine is critical in determining the selectivity of the reaction. mdpi.com

For Lewis acid-catalyzed reactions, computational studies can model the interaction between the Lewis acid and the aziridine substrate. Quantum chemical calculations can determine the electron distribution in the activated complex, explaining why certain positions on the aziridine ring become more electrophilic and susceptible to nucleophilic attack. mdpi.com These theoretical models are crucial for understanding the factors that control the regio- and stereoselectivity of ring-opening reactions and for the rational design of new catalytic systems.

Applications of S Methyl 1 Tosylaziridine 2 Carboxylate in Chiral Synthesis

Synthesis of Chiral α-Amino Acids and Derivatives

The nucleophilic ring-opening of (S)-methyl 1-tosylaziridine-2-carboxylate serves as a powerful method for synthesizing enantiomerically pure α-amino acids. The regioselectivity of the nucleophilic attack is crucial; attack at the C3 carbon of the aziridine (B145994) ring leads to the formation of α-amino acid derivatives, while attack at the C2 carbon results in β-amino acid derivatives. clockss.org For the synthesis of α-amino acids, reaction conditions are optimized to favor attack at the less sterically hindered C3 position.

Non-proteinogenic amino acids, which are not among the 22 genetically coded amino acids, are crucial components in medicinal chemistry and drug discovery. nih.gov this compound provides a reliable entry point to these complex structures. By employing a diverse range of carbon and heteroatom nucleophiles, novel side chains can be introduced at the β-position of the resulting alanine (B10760859) scaffold.

The reaction proceeds via a stereospecific Sₙ2 mechanism, resulting in an inversion of configuration at the C3 carbon. This allows for precise control over the stereochemistry of the newly formed chiral center. A variety of nucleophiles, including organometallic reagents, enamines, and heterocycles, have been successfully utilized in this transformation, yielding a broad spectrum of non-proteinogenic α-amino acids that are otherwise difficult to access. rsc.org

Table 1: Synthesis of Non-Proteinogenic α-Amino Acid Derivatives

| Nucleophile | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|

| Indoles | Gold(I) Catalyst | Tryptamine (B22526) Derivatives | researchgate.net |

| Organocuprates (R₂CuLi) | Lewis Acid (e.g., BF₃·OEt₂) | β-Alkyl Alanine Derivatives | clockss.org |

| Thiophenol | Room Temperature | Cysteine Derivatives | nih.gov |

The synthesis of β-substituted alanine derivatives is a key application of this compound. This process relies on the highly regioselective nucleophilic attack at the C3 position of the aziridine ring. clockss.org The tosyl group activates the ring for opening, while the carboxylate group at C2 directs the stereochemical outcome, making this substrate ideal for creating complex and unnatural amino acids.

For instance, the reaction with organocuprate reagents allows for the introduction of various alkyl and aryl groups at the β-position. These reactions often require the presence of a Lewis acid, such as boron trifluoride etherate, to enhance the electrophilicity of the aziridine and control the regioselectivity of the ring-opening. The result is the formation of novel α-amino acid esters with predictable stereochemistry. While Michael additions to dehydroalanine (B155165) derivatives are also a common route to these compounds, the aziridine ring-opening method provides a distinct pathway with excellent stereocontrol originating from the chiral precursor. researchgate.net

Construction of Chiral Nitrogen Heterocycles

Beyond amino acid synthesis, this compound is a cornerstone for building complex chiral nitrogen heterocycles. These scaffolds are prevalent in natural products and pharmaceuticals. The synthetic strategies often involve an initial ring-opening of the aziridine, followed by one or more intramolecular cyclization steps.

The synthesis of substituted pyrrolidines and piperidines can be achieved through intramolecular cyclization strategies starting from the aziridine. mdpi.comorganic-chemistry.orgnih.gov A common approach involves the ring-opening of the aziridine with a nucleophile that contains a tethered alkene. The resulting amino alcohol or its derivative can then undergo an intramolecular cyclization to form the five- or six-membered ring.

For example, a radical-mediated rearrangement has been reported where an initial 5-exo-trig cyclization of a radical formed from a related N-substituted aziridine is followed by the ring opening of the resulting aziridinylmethyl radical. This sequence breaks the strained C-N bond and forms the more stable piperidine (B6355638) ring. whiterose.ac.uk This strategy allows for the creation of highly functionalized piperidines, which are core structures in many alkaloids and pharmaceutical agents. nih.govresearchgate.net

This compound can serve as a precursor to azomethine ylides, which are valuable 1,3-dipoles for cycloaddition reactions. Under thermal or Lewis acid-catalyzed conditions, the aziridine ring can open to form this reactive intermediate. The azomethine ylide can then be trapped in a [3+2] cycloaddition reaction with various dipolarophiles to construct five-membered nitrogen heterocycles. nih.gov

Imidazolidines : The reaction of an aziridine-derived azomethine ylide with imines leads to the diastereoselective synthesis of highly substituted imidazolidines. rsc.orgnih.govwikipedia.org Lewis acids such as silver triflate (AgOTf) have been shown to effectively catalyze this transformation. nih.gov

Oxazolidines : Similarly, the cycloaddition of aziridines with aldehydes, often catalyzed by iron porphyrin complexes, provides a direct route to oxazolidines with high regio- and diastereoselectivity. organic-chemistry.org An alternative pathway involves the acylation of the aziridine nitrogen, which activates the ring for a regioselective opening by an internal oxygen nucleophile (from the carboxylate), followed by intramolecular cyclization to form an oxazolidinone, a related and valuable heterocyclic core. bioorg.orgwikipedia.org

Table 2: Cycloaddition Reactions for Heterocycle Synthesis

| Heterocycle | Dipolarophile | Catalyst/Conditions | Key Intermediate | Ref. |

|---|---|---|---|---|

| Imidazolidine | Imine | AgOTf, 50 °C | Azomethine Ylide | nih.gov |

| Oxazolidine | Aldehyde | Iron Porphyrin Complex | Azomethine Ylide | organic-chemistry.org |

The reactivity of this compound can be harnessed to construct intricate polycyclic nitrogen-containing frameworks through tandem or cascade reactions. mdpi.comnih.govorganic-chemistry.org These sequences often begin with a programmed ring-opening event that sets the stage for subsequent intramolecular cyclizations, rapidly building molecular complexity from a simple chiral precursor.

One powerful strategy involves designing a substrate where the nucleophile that opens the aziridine ring is part of a larger molecule containing other reactive functionalities. After the initial ring-opening, these functionalities can participate in a cascade of cyclizations to form fused or bridged ring systems. Such elegant synthetic routes are highly valued for their efficiency and ability to generate complex, stereochemically rich structures that are often found in biologically active natural products.

Preparation of Chiral Diamines and Amino Alcohols

The activated nature of the aziridine ring in this compound allows for its efficient and regioselective ring-opening by various nucleophiles, providing a straightforward route to valuable chiral 1,2-difunctionalized compounds such as diamines and amino alcohols.

The synthesis of chiral vicinal diamines is a significant application of this chiral building block. The reaction proceeds via a nucleophilic ring-opening mechanism where an amine attacks one of the aziridine carbons. The regioselectivity of this attack is influenced by steric and electronic factors, as well as the reaction conditions. For N-tosylaziridine-2-carboxylates, the attack of heteroatom nucleophiles typically occurs at the C3 position (β-carbon), leading to the formation of α-amino acid derivatives. clockss.orgscispace.com

Recent advancements have demonstrated the use of catalytic systems to achieve high enantioselectivity in these reactions. For instance, a silver(I)/chiral diphosphine complex has been successfully employed as a catalyst for the enantioselective aminolysis of N-tosylaziridines with a variety of primary and secondary anilines, as well as aliphatic amines. nih.gov This method has proven effective for both kinetic resolution of racemic aziridines and asymmetric desymmetrization of meso-aziridines, highlighting the broad applicability of this approach for accessing chiral vicinal diamine derivatives. nih.govrsc.org The general scheme for the synthesis of chiral diamines from this compound is depicted below:

Scheme 1: Synthesis of Chiral Diamines

Similarly, chiral amino alcohols can be prepared through the ring-opening of this compound with oxygen-containing nucleophiles. While reports on the regioselective ring-opening of aziridine-2-carboxylate (B8329488) derivatives with oxygen nucleophiles are less common, the principle remains a viable synthetic strategy. nih.gov The reaction involves the attack of an alcohol or water on the aziridine ring, leading to the formation of a β-amino-α-hydroxy ester or a related derivative after subsequent transformations. The stereochemistry of the starting aziridine is typically transferred to the product, ensuring the synthesis of enantiomerically pure amino alcohols.

Scheme 2: Synthesis of Chiral Amino Alcohols

The following table summarizes the types of chiral compounds that can be synthesized from this compound and the corresponding nucleophiles.

| Nucleophile | Product Class |

| Primary Amines (e.g., Aniline) | Chiral Vicinal Diamines |

| Secondary Amines (e.g., Diethylamine) | Chiral Vicinal Diamines |

| Alcohols (e.g., Methanol) | Chiral Amino Alcohols |

| Water | Chiral Amino Alcohols |

Utility in Natural Product Total Synthesis

Chiral aziridines, including this compound, are powerful intermediates in the total synthesis of complex, biologically active natural products. nih.govnih.gov Their ability to introduce nitrogen-containing stereocenters with high fidelity makes them particularly useful for the synthesis of alkaloids, amino sugars, and other nitrogenous natural products. nih.govnih.gov

The synthetic utility of this compound in this context lies in its function as a compact, three-carbon chiral synthon that can be elaborated into more complex structures. The aziridine ring can be opened regioselectively to reveal a 1,2-amino alcohol or a 1,2-diamine functionality, which is a common motif in many natural products. For example, the ring-opening of a chiral aziridine-2-carboxylate can be a key step in the construction of the core structures of piperidine or pyrrolidine (B122466) alkaloids. nih.gov

While a comprehensive list of all natural products synthesized using this specific starting material is extensive, the general strategies often involve:

Regioselective ring-opening: As a key step to introduce a specific stereocenter and functional group arrangement. nih.gov

Functional group interconversion: The ester group can be reduced to an alcohol or converted to an amide, providing further handles for synthetic elaboration.

Cyclization reactions: The products of the ring-opening reaction can be used in subsequent cyclization steps to build heterocyclic ring systems.

The following table provides examples of natural product classes where chiral aziridine-2-carboxylates serve as key building blocks.

| Natural Product Class | Key Synthetic Transformation |

| Alkaloids (e.g., (−)-Cathinone) | Nucleophilic addition to the aldehyde derived from the aziridine, followed by ring-opening. nih.gov |

| Sphingoids and Ceramides | Elaboration of the aziridine framework to construct the characteristic amino alcohol backbone. nih.gov |

| Hydroxy Amino Acids | Stereoselective ring-opening to introduce the amino and hydroxyl groups with the desired stereochemistry. nih.gov |

Role as a Versatile Chiral Building Block

This compound is widely recognized as a versatile chiral building block in organic synthesis. cenmed.comcvmh.frsigmaaldrich.com Its utility is derived from the combination of a stereochemically defined center and a reactive electrophilic ring system. This allows for a variety of stereoselective transformations, making it a valuable precursor for a range of chiral molecules. researchgate.net

The primary mode of reactivity involves the SN2-type ring-opening of the aziridine. researchgate.net The regioselectivity of this reaction can be controlled to produce either α- or β-amino acid derivatives, which are themselves important chiral synthons. scispace.com Nucleophilic attack at the C3 position (β-carbon) leads to the formation of α-amino acid derivatives, while attack at the C2 position (α-carbon) results in β-amino acid derivatives. scispace.com For N-tosyl activated aziridine-2-carboxylates, attack by heteroatom nucleophiles predominantly occurs at the C3 position. clockss.orgscispace.com

Beyond simple ring-opening, the ester functionality of this compound can be transformed into other functional groups, such as aldehydes, alcohols, or amides, prior to or after the ring-opening step. nih.gov This further enhances its versatility as a chiral building block, allowing for the synthesis of a diverse array of chiral products.

The following table summarizes the key features that contribute to the versatility of this compound as a chiral building block.

| Feature | Synthetic Utility |

| Pre-defined Stereocenter | Allows for the synthesis of enantiomerically pure products. |

| Activated Aziridine Ring | Facilitates stereospecific ring-opening with a wide range of nucleophiles. |

| Ester Functionality | Can be readily converted into other functional groups for further synthetic elaboration. |

| Three-Carbon Synthon | Provides a compact and efficient way to introduce a chiral C3 unit into a molecule. |

Derivatives and Analogues of S Methyl 1 Tosylaziridine 2 Carboxylate

Modification of the Ester Group

The methyl ester of (S)-methyl 1-tosylaziridine-2-carboxylate can be readily transformed into other esters, amides, or alcohols to suit the needs of a particular synthetic route. This versatility allows for the fine-tuning of the molecule's properties and reactivity.

Ester and Amide Derivatives: The methyl ester can be converted to other esters such as ethyl, isopropyl, or tert-butyl esters. nih.gov This is often achieved through hydrolysis to the corresponding carboxylic acid followed by re-esterification, or via transesterification reactions. For example, tert-butyl esters have been synthesized for use in specific polymerization chemistries. nih.gov The synthesis of various ester and amide analogues has been reported, highlighting the broad applicability of this modification strategy. nih.gov The conversion to amides, including Weinreb amides, provides a pathway to ketones and other functionalities. nih.gov For instance, the reaction of the aziridine (B145994) ester with MeONHMe and iPrMgCl can yield the corresponding Weinreb amide, a versatile intermediate for further transformations. nih.gov

Reduction to Alcohols: The ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This transformation yields (S)-(1-tosylaziridin-2-yl)methanol, which can then be used in subsequent reactions, such as oxidation to the corresponding aldehyde or conversion to other functional groups. nih.gov

These modifications are crucial as the nature of the C2 substituent influences the reactivity of the aziridine ring. For instance, converting the ester to a less reactive amide can prevent undesired side reactions during subsequent synthetic steps. nih.gov

| Derivative | Synthetic Method Example | Purpose/Application |

|---|---|---|

| (S)-tert-Butyl 1-tosylaziridine-2-carboxylate | Hydrolysis of methyl ester followed by esterification with tert-butanol. | Used in anionic ring-opening polymerizations. nih.gov |

| (S)-N-methoxy-N-methyl-1-tosylaziridine-2-carboxamide (Weinreb Amide) | Reaction of the methyl ester with MeONHMe and iPrMgCl. nih.gov | Intermediate for the synthesis of aziridinyl ketones. nih.gov |

| (S)-(1-Tosylaziridin-2-yl)methanol | Reduction of the methyl ester with LiAlH₄. nih.gov | Precursor to aldehydes and other functionalized derivatives. nih.gov |

| (S)-Lithium 1-tosylaziridine-2-carboxylate | Hydrolysis of the methyl ester. tandfonline.com | Used as a nucleophile or precursor for other derivatives. tandfonline.com |

Alterations of the Tosyl Protecting Group

The N-tosyl group is a strong electron-withdrawing group that activates the aziridine ring toward nucleophilic attack. nih.gov However, its removal can sometimes require harsh conditions. nih.gov Consequently, researchers have explored replacing the tosyl group with other sulfonyl groups or different classes of protecting groups to modulate the aziridine's reactivity and ease of deprotection.

Alternative Sulfonyl Groups: Other arylsulfonyl groups, such as nosyl (Ns, 2-nitrobenzenesulfonyl) and brosyl (Bs, 4-bromobenzenesulfonyl), have been used in place of the tosyl group. clockss.orgnih.gov The nosyl group, being more electron-withdrawing, further activates the aziridine ring, making it more susceptible to ring-opening. nih.gov An advantage of the nosyl group is that it can often be removed under milder conditions than the tosyl group. researchgate.net The 2-(trimethylsilyl)ethylsulfonyl (SES) group has also been employed as an alternative to the tosyl group, offering excellent selectivity in ring-opening reactions and deprotection under milder conditions. nih.gov

Non-Sulfonyl Protecting Groups: While sulfonyl groups are common for activating the aziridine, other protecting groups can be used depending on the desired reactivity. For less activated aziridines, groups like benzyl (B1604629) (Bn) or benzhydryl (diphenylmethyl, DPM) are employed. However, these non-activating groups can lead to different regioselectivity in ring-opening reactions. nih.govacs.org For instance, the reductive ring-opening of N-benzhydryl aziridine-2-carboxylates with samarium diiodide can favor C-C bond cleavage, whereas N-tosyl derivatives selectively undergo C-N bond cleavage. nih.govacs.org Other N-activating groups like tert-butyloxycarbonyl (Boc) have also been explored for the polymerization of aziridines. nih.gov

| N-Protecting Group | Abbreviation | Relative Activating Strength | Key Features |

|---|---|---|---|

| Tosyl (p-toluenesulfonyl) | Ts | Strong | Highly activating, robust, common in synthesis. nih.gov |

| Nosyl (2-nitrobenzenesulfonyl) | Ns | Very Strong | More activating than tosyl, removable under milder conditions. nih.gov |

| 2-(Trimethylsilyl)ethylsulfonyl | SES | Strong | Similar activation to tosyl, but easier to remove. nih.gov |

| tert-Butyloxycarbonyl | Boc | Moderate | Activates the ring for polymerization, removable with acid. nih.gov |

| Benzhydryl | DPM | Non-activating | Leads to different reactivity profiles compared to N-sulfonylated aziridines. nih.govacs.org |

Synthesis of Aziridine Analogues with Varied Substituents

The synthesis of analogues with different substituents on the aziridine ring, particularly at the C3 position, expands the synthetic utility of this scaffold. These analogues are often prepared not by direct modification of the parent compound but through related synthetic routes starting from different precursors.

One common strategy involves the aza-Darzens reaction between an N-sulfinylimine and a lithium enolate of a dichloroacetate, which can be used to construct 2-chloroaziridine-2-carboxylates. nih.gov These can then be transformed into 2H-azirine-3-carboxylates, which act as dienophiles in Diels-Alder reactions to create complex bicyclic and tricyclic aziridine structures. nih.gov

Another approach is the cyclization of β-substituted amino compounds. For example, base-promoted cyclization of α-chloro-β-amino esters can yield trans-3-aryl aziridine-2-carboxylates. mdpi.com Similarly, the cyclization of activated amino alcohols, derived from amino acids other than serine, can lead to C3-substituted aziridines. nih.gov The Evans aziridination, which involves the reaction of olefins like cinnamates with a nitrene precursor, is another method to generate 3-aryl-substituted N-tosyl aziridine-2-carboxylates. mdpi.com

Comparative Reactivity and Synthetic Utility of Derivatives

The derivatives and analogues of this compound exhibit distinct reactivity profiles, which synthetic chemists can exploit.

Influence of the Ester Group: The ester group's steric bulk can influence the stereochemical outcome of reactions at other positions. While the primary role is often as a synthetic handle, its conversion to an amide or other functional group can be critical. For example, aziridine-2-carboxamides have been shown to be less reactive towards nucleophiles than their corresponding methyl esters. nih.gov In some cases, both aziridine-2-carboxylate (B8329488) and its ester derivatives were found to be incompatible electrophiles for certain nucleophilic ring-opening reactions. nih.gov

Influence of the N-Protecting Group: The N-protecting group has the most profound impact on the reactivity of the aziridine ring.

Reactivity: Strongly electron-withdrawing groups like nosyl and tosyl significantly increase the electrophilicity of the ring carbons, facilitating ring-opening by a wide range of nucleophiles. nih.govnih.gov Non-activating groups like benzhydryl result in much less reactive aziridines that often require acid catalysis for ring-opening. researchgate.net

Regioselectivity: The choice of N-protecting group can dictate the regioselectivity of ring-opening. In reductive ring-opening with samarium diiodide, N-tosyl aziridines with a C3 substituent undergo cleavage exclusively at the C2-N bond to yield β-amino esters. nih.govacs.org In contrast, N-benzhydryl aziridines with a C3-phenyl group exclusively form glycine (B1666218) derivatives via C2-C3 bond cleavage. acs.org This control over regioselectivity is a powerful tool in synthesis. For example, this principle has been used in the synthesis of both (R)-β³-DOPA and L-DOPA from the same aziridine precursor by choosing different ring-opening methods. nih.gov

The synthetic utility of these derivatives is vast. They serve as precursors to α- and β-amino acids, alkaloids, and other biologically relevant nitrogen-containing compounds. nih.govnih.govru.nl The ability to tune the reactivity and selectivity through modification of the ester and N-protecting groups makes these aziridine derivatives highly valuable intermediates in modern organic synthesis.

Advanced Synthetic Strategies Utilizing S Methyl 1 Tosylaziridine 2 Carboxylate

Cascade and Tandem Reactions

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient approach to increasing molecular complexity. (S)-Methyl 1-tosylaziridine-2-carboxylate is an excellent substrate for such processes, typically initiated by a nucleophilic attack on one of the aziridine (B145994) ring carbons.

A notable example is the domino ring-opening/carboxamidation reaction for the synthesis of 1,4-benzo- and pyrido-oxazepinones. nih.govfigshare.comfigshare.comacs.org This one-pot process involves the initial base-catalyzed ring-opening of an N-tosylaziridine with a 2-halophenol or a 2-halopyridinol. nih.govresearchgate.net The resulting intermediate amine then undergoes an intramolecular carboxamidation to yield the seven-membered heterocyclic product. This strategy provides an efficient route to these important scaffolds under phase-transfer catalysis conditions. nih.govfigshare.comfigshare.com

Another powerful tandem strategy is the phenolate-induced intramolecular ring-opening cyclization. rsc.org In this approach, N-tosylaziridines bearing a tethered ortho-(tert-butyldimethylsiloxy)aryl substituent undergo a diastereo- and regioselective intramolecular exo-tet ring-opening cyclization upon treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). rsc.org This reaction furnishes functionalized 2,3-dihydrobenzofurans, chromans, and 1-benzoxepanes in excellent yields. rsc.org This methodology has also been extended to a tandem Baeyer–Villiger oxidation and cyclization sequence to produce trans-3,4-disubstituted-1,4-benzodioxane derivatives. rsc.org

These cascade and tandem reactions highlight the utility of this compound in the rapid and stereocontrolled synthesis of complex heterocyclic systems, which are prevalent in medicinal chemistry and natural product synthesis. rsc.orgnih.govrsc.org

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials, are highly valued for their atom and step economy. While specific examples utilizing this compound are not extensively documented, its structural motifs are amenable to well-established MCRs like the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnih.gov Aziridine-containing aldehydes have been successfully employed in Ugi reactions, leading to the formation of novel aziridine amides. ebrary.netnih.gov These products can subsequently undergo rearrangement, such as an acid-catalyzed ring-opening to form lactones. ebrary.net A plausible MCR involving this compound could proceed via its ring-opening to generate an α-amino acid derivative in situ, which could then participate as the amine or carboxylic acid component in a subsequent Ugi or Passerini reaction.

The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The application of this reaction to aziridine-derived substrates could lead to the synthesis of complex peptidomimetics. For instance, the Joullié-Ugi three-component reaction, a variation of the Ugi reaction, has been used with 2H-azirines to diastereoselectively synthesize N-acylaziridine-2-carboxamide derivatives. mdpi.com This demonstrates the compatibility of the aziridine core with the conditions of isocyanide-based MCRs.

The potential for this compound to be used in MCRs offers a promising avenue for the rapid generation of libraries of complex molecules with high structural diversity, which is particularly valuable in drug discovery.

Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, scalability, and process control. The synthesis and manipulation of potentially hazardous intermediates like aziridines are particularly well-suited to flow chemistry.

The preparation of N-sulfonyl aziridines from 1,2-amino alcohols has been successfully translated to a continuous flow process. organic-chemistry.org This methodology allows for the generation of the aziridine in a microfluidic reactor, minimizing handling and exposure to this reactive intermediate. organic-chemistry.org The effluent from the aziridine formation step can be directly telescoped into a subsequent reaction, such as a nucleophilic ring-opening. organic-chemistry.org This integrated approach enhances safety and efficiency by avoiding the isolation of the aziridine.

Ring-opening reactions of N-sulfonyl aziridines with various nucleophiles, including oxygen, carbon, and halides, have been demonstrated under flow conditions, yielding products with high regio- and stereocontrol. organic-chemistry.org Furthermore, Lewis acid-promoted ring expansion of aziridines with nitriles to form imidazolines has also been successfully performed in a continuous flow setup. organic-chemistry.org The application of these flow methodologies to this compound, which can be derived from L-serine methyl ester, would provide a safe and efficient route to a wide array of chiral building blocks. orgsyn.orgnih.govnih.gov

Green Chemistry Approaches in its Synthesis and Reactions

Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into synthetic organic chemistry. Several strategies have been developed for the greener synthesis and reaction of N-tosylaziridines, including the use of aqueous media, biocatalysis, and milder reaction conditions.

The synthesis of N-tosylaziridines has been achieved using simple and inexpensive inorganic bases like potassium carbonate in acetonitrile (B52724) or potassium hydroxide (B78521) in a water/dichloromethane (B109758) system, avoiding the need for hazardous reagents like sodium hydride. rsc.org These methods often proceed in a one-pot fashion from the corresponding amino alcohols, producing only inorganic salts as byproducts. rsc.org Furthermore, ring expansion reactions of N-tosylaziridines with nitrogen ylides have been reported to occur in a silica (B1680970) gel-water system, showcasing the potential for using aqueous media in the transformations of these compounds. rsc.org

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis and modification of chiral molecules. Engineered "carbene transferase" enzymes, derived from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines. nih.govchemrxiv.org This biocatalytic mdpi.comrsc.org-Stevens rearrangement proceeds with exceptional stereocontrol, offering a green alternative to traditional metal-catalyzed methods. nih.govchemrxiv.org While this has not been specifically demonstrated on this compound, it represents a promising future direction for the sustainable synthesis of related chiral heterocycles.

The adoption of these green chemistry approaches in the synthesis and subsequent reactions of this compound can significantly reduce the environmental impact of these processes while maintaining high levels of efficiency and selectivity.

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Aziridine (B145994) Chemistry

While significant progress has been made, the development of new catalytic systems for the synthesis and transformation of tosylaziridines remains a vibrant area of research. The goal is to achieve higher efficiency, broader substrate scope, and more precise control over stereochemistry with lower catalyst loadings. rsc.org

Transition-metal catalysis is a primary focus for future development. researchgate.net Researchers are exploring novel catalysts to improve enantioselective aziridination processes. rsc.orgresearchgate.net Recent advancements have highlighted the potential of various metals:

Rhodium (Rh) Catalysis : Chiral cyclopentadienyl-rhodium(III) (CpxRh(III)) catalytic systems have shown exceptional performance in the enantioselective aziridination of unactivated terminal alkenes. researchgate.net Future work will likely focus on expanding the library of CpxRh(III) ligands to fine-tune reactivity and selectivity for a wider range of substrates.

Ruthenium (Ru) Catalysis : Newly designed Ru(CO)salen complexes have emerged as efficient catalysts for the asymmetric aziridination of both conjugated and non-conjugated olefins. rsc.org Further optimization of the salen ligand framework, for instance by incorporating fluorine atoms to enhance tolerance to electrophiles, could lead to even more robust and versatile catalysts. rsc.org

Zirconium (Zr) Catalysis : Zirconium-based systems, specifically those forming zirconooxaziridine complexes, have been used for the aziridination of alkenes with Chloramine-T as the nitrogen source. rsc.org Investigating the mechanism and expanding the utility of these earth-abundant metal catalysts is a promising direction.

Beyond improving existing systems, research is also directed towards entirely new catalytic concepts, such as sulfur ylide-mediated asymmetric aziridination, which could offer alternative, metal-free pathways. acs.org

| Catalytic System | Metal Center | Key Features | Potential Research Direction |

|---|---|---|---|

| CpxRh(III) Complexes | Rhodium | High enantioselectivity for unactivated alkenes. researchgate.net | Ligand diversification for broader substrate scope. |

| Ru(CO)salen Complexes | Ruthenium | Effective for various olefin types with low catalyst loading. rsc.org | Ligand modification to improve catalyst stability and reactivity. rsc.org |

| Zirconooxaziridine | Zirconium | Utilizes an earth-abundant metal. rsc.org | Mechanistic studies and application to more complex systems. |

Exploration of Undiscovered Reactivity Modes

The established reactivity of (S)-Methyl 1-tosylaziridine-2-carboxylate primarily involves nucleophilic ring-opening reactions. However, the full chemical potential of this strained ring system is far from completely understood. Future research will delve into discovering and harnessing novel reactivity modes.

One area of exploration is the reaction of activated aziridines with less conventional nucleophiles. For example, the reactivity of dianions of carboxylic acids with N-tosylaziridines has been studied, offering a direct, one-step route to γ-amino acids. mdpi.com Further investigation into other soft, doubly-stabilized nucleophiles could unlock new synthetic pathways.

Another frontier is the exploration of radical-mediated transformations. Recent research has demonstrated the generation of transient N-aziridinyl radicals via photoredox catalysis. youtube.com Engaging this new class of radical intermediate in various olefin addition chemistries could lead to previously inaccessible molecular architectures. youtube.com

Furthermore, novel cycloaddition and ring-expansion reactions represent significant opportunities. While the ring-opening of vinyl aziridines is known, exploring their participation in transition metal-catalyzed (4+3) cycloadditions could provide access to seven-membered heterocycles like azepines. mdpi.com Similarly, the reaction of N-tosylaziridines with nitrogen ylides to induce ring expansion to functionalized azetidines is a promising area for further development. rsc.org The acid-catalyzed reaction of N-tosylaziridines with N-tosylhydrazones to form aminohydrazone intermediates, which can then cyclize, also points toward unexplored tandem reaction sequences. acs.org

Expansion of Synthetic Utility in Complex Molecule Synthesis

This compound and its derivatives are powerful chirons, or chiral building blocks, for asymmetric synthesis. scispace.combeilstein-journals.org Their ability to undergo regio- and stereoselective ring-opening reactions provides access to a wide array of functionalized amines, β-amino acids, and other valuable motifs with predictable stereochemistry. mdpi.comscispace.com A major future direction is to expand their application in the total synthesis of increasingly complex and biologically significant molecules, such as pharmaceuticals and natural products. researchgate.netbeilstein-journals.org

The versatility of the aziridine ring allows it to serve as a latent form of various functional groups. For instance, reductive ring-opening can yield amino acid derivatives, which are central components of numerous natural products and drugs. scispace.com Nickel-catalyzed reductive carboxylation of aziridines has already been shown to produce valuable β-amino acid building blocks. mdpi.com Future work will likely focus on incorporating these aziridine-derived fragments into the synthesis of complex alkaloids, peptides, and other pharmacologically active agents. researchgate.netresearchgate.net The development of tandem sequences, where a ring-opening is followed by an intramolecular cyclization, is a particularly powerful strategy for rapidly building molecular complexity from simple aziridine precursors. researchgate.net

Integration with Modern Synthetic Methodologies

To enhance the efficiency, safety, and scalability of reactions involving activated aziridines, future research will focus on integrating their chemistry with modern synthetic technologies like flow chemistry and photoredox catalysis.

Flow Chemistry : Continuous-flow processing offers significant advantages over traditional batch reactions, including superior thermal control, enhanced safety, and improved reproducibility. chemistryviews.orgnih.gov The synthesis of aziridines via palladium-catalyzed C(sp³)–H activation has been successfully translated into a continuous-flow process. nih.gov This approach not only allows for safer handling of potentially unstable intermediates but also enables the direct coupling of the aziridination step with a subsequent ring-opening reaction in a single, uninterrupted sequence. nih.gov Future efforts will aim to adapt a wider range of aziridine syntheses and transformations to flow systems, facilitating more efficient scale-up for industrial applications. nih.govuc.pt

| Parameter | Batch Processing | Flow Processing |

|---|---|---|

| Thermal Control | Often difficult, potential for hotspots. | Excellent, due to high surface-area-to-volume ratio. chemistryviews.orgnih.gov |

| Safety | Handling of hazardous reagents at large scale is risky. | Small reaction volumes minimize risk; enables use of hazardous reagents. nih.gov |

| Scalability | Non-linear and often problematic. | Predictable scale-up by running the system for longer. nih.gov |

| Reaction Coupling | Requires isolation of intermediates. | Allows for consecutive, multi-step reactions in a single process. nih.gov |

Photoredox Catalysis : Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions through single-electron transfer pathways. nih.gov As mentioned, this technology has been used to generate and trap N-aziridinyl radicals, opening up new avenues for aziridine functionalization. youtube.com The combination of photoredox catalysis with flow chemistry is particularly synergistic, as the high surface-area-to-volume ratio of flow reactors ensures efficient irradiation of the reaction mixture, leading to marked acceleration of photochemical transformations. nih.gov The future will see the development of new photoredox-mediated reactions for both the synthesis and ring-opening of this compound, providing access to novel chemical space under green and sustainable conditions.

Q & A

Q. How is (S)-Methyl 1-tosylaziridine-2-carboxylate synthesized?

The compound is synthesized via a multi-step reaction starting from serine derivatives. Key steps include sulfonylation of the aziridine nitrogen using tosyl chloride and subsequent esterification. For example, ethyl acetate extraction and aqueous workup yield the product with 82% efficiency. Reflux conditions (3–5 hours) with acetic acid as a catalyst are critical for cyclization and stability .

Q. What analytical techniques are used to characterize this compound?

Structural confirmation relies on NMR (e.g., δ 3.76 ppm for the methyl ester), NMR (δ 171.4 ppm for the carbonyl group), and LC-MS (observed m/z 102.1 for fragmentation patterns). High-resolution mass spectrometry (HRMS) validates the molecular formula () .

Q. What are the key physicochemical properties of this compound?

The molecular weight is 255.29 g/mol, with a CAS registry number 105424-75-6. Its stereochemistry is defined by the (S)-configuration at the aziridine ring, as indicated in the InChIKey (XVHSPJDUTHOVFO-NUHJPDEHSA-N) .

Advanced Research Questions

Q. How can the puckered conformation of the aziridine ring be quantified experimentally?

The Cremer-Pople puckering parameters are used to analyze non-planar ring systems. For aziridines, displacement coordinates () relative to a mean plane are calculated from crystallographic data. Amplitude () and phase () values differentiate between envelope, twist, and other puckered conformations. This method avoids approximations inherent in torsion-angle-based analyses .

Q. How do researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Discrepancies (e.g., NMR chemical shifts vs. X-ray bond lengths) are addressed by cross-validating techniques. For instance, - NOESY can confirm spatial proximity of protons inferred from crystallography. SHELXL refinement (with Hirshfeld atom correction) improves accuracy in hydrogen positioning, reducing systematic errors .

Q. What strategies are employed to determine enantiomeric purity in synthetic batches?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) separates enantiomers using hexane/isopropanol gradients. Alternatively, circular dichroism (CD) spectroscopy identifies Cotton effects specific to the (S)-configuration. These methods complement X-ray crystallography for absolute stereochemistry assignment .

Q. How is this compound utilized as a building block in heterocyclic synthesis?

It serves as a precursor for indole-thiazole hybrids via Knoevenagel condensation. For example, reacting with 3-formyl-1H-indole-2-carboxylate under reflux with acetic acid yields 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole derivatives. The tosyl group enhances electrophilicity, facilitating nucleophilic ring-opening reactions .

Methodological Considerations

Q. What computational tools are recommended for modeling aziridine reactivity?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts transition states for ring-opening reactions. Software like Gaussian or ORCA models stereoelectronic effects, while ORTEP-3 visualizes crystallographic data with a graphical interface for torsional analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.